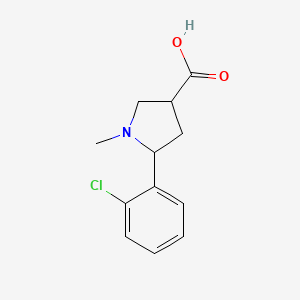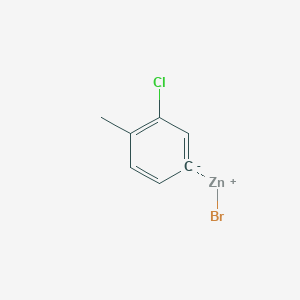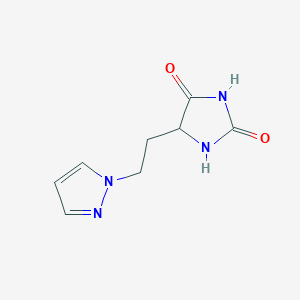
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyrazole rings
Métodos De Preparación
The synthesis of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further reactions to introduce the imidazolidine ring . Industrial production methods often utilize multi-step synthesis processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of agrochemicals and as a precursor in material science
Mecanismo De Acción
The mechanism of action of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar compounds to 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione include:
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: This compound has a similar structure but with different substituents on the pyrazole ring.
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of pyrazole and imidazolidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
5-(2-pyrazol-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2/c13-7-6(10-8(14)11-7)2-5-12-4-1-3-9-12/h1,3-4,6H,2,5H2,(H2,10,11,13,14) |
Clave InChI |
PKLQYDCLTRMHGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCC2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


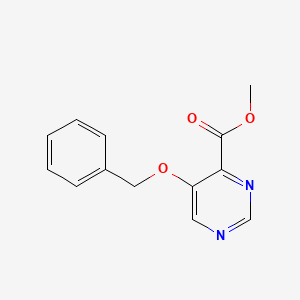
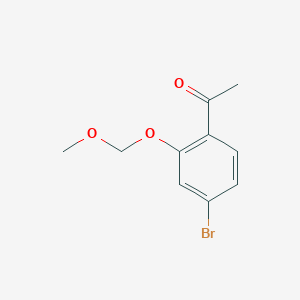
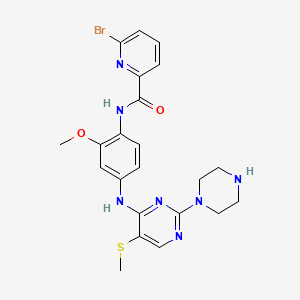

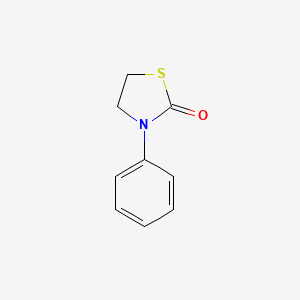
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
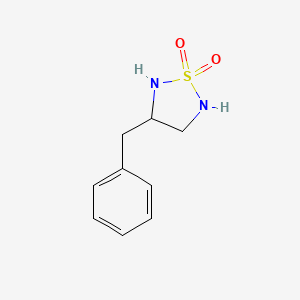
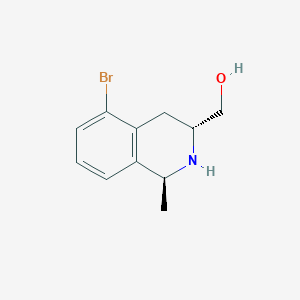
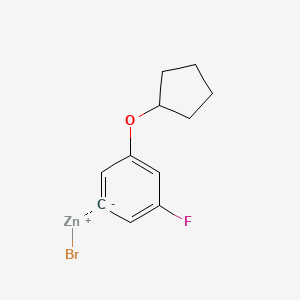
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
